molecular formula C32H52O2 B587293 Dotriaconta-14,17,20,23,26,29-hexaenoic acid CAS No. 105517-82-6

Dotriaconta-14,17,20,23,26,29-hexaenoic acid

Cat. No. B587293
M. Wt: 468.8
InChI Key: HIKGLCYKBLODNY-KUBAVDMBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dotriaconta-14,17,20,23,26,29-hexaenoic acid is a very long-chain omega-3 fatty acid . It is also known as 14Z,17Z,20Z,23Z,26Z,29Z-dotriacontahexaenoic acid .


Physical And Chemical Properties Analysis

Dotriaconta-14,17,20,23,26,29-hexaenoic acid has a molecular weight of 468.8 g/mol . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound is also characterized by 24 rotatable bonds .

Scientific Research Applications

Alpha-Amylase Inhibitory Activity

  • DHA derivatives such as dotriacontanyl docosanoate have been found to exhibit alpha-amylase inhibitory properties, which is relevant in the treatment of diabetes. A study highlighted the isolation of this compound from Phyllanthus amarus, showing its potential as an alpha-amylase inhibitor (Ali, Houghton, & Soumyanath, 2006).

Anti-Inflammatory and Proresolving Actions

  • DHA is involved in the biosynthesis of potent anti-inflammatory and proresolving mediators by macrophages. These mediators, termed maresins, play significant roles in inflammation resolution, wound healing, and host defense (Serhan et al., 2009).

Biosynthesis and Metabolism

  • Studies on the synthesis of metabolites from DHA have provided insights into its transformation into various bioactive compounds. This includes the production of different metabolites from DHA in human cells and their impact on cellular functions (Flock & Skattebol, 2000).

Antioxidant Activity

  • Research has shown that DHA and its derivatives possess significant antioxidant properties. These properties are useful in protecting cells from oxidative stress, which is relevant in disease prevention and treatment (Liu et al., 2007).

Application in Natural Health Products

  • DHA is increasingly being used in natural health products for its benefits related to brain function and cardiovascular health. The production of universally 13C-labelled polyunsaturated fatty acids, including DHA, is an area of active research for its application in health product research (Le et al., 2007).

properties

IUPAC Name

dotriaconta-14,17,20,23,26,29-hexaenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H52O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32(33)34/h3-4,6-7,9-10,12-13,15-16,18-19H,2,5,8,11,14,17,20-31H2,1H3,(H,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIKGLCYKBLODNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCC=CCCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H52O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90693940
Record name Dotriaconta-14,17,20,23,26,29-hexaenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dotriaconta-14,17,20,23,26,29-hexaenoic acid

CAS RN

105517-82-6
Record name Dotriaconta-14,17,20,23,26,29-hexaenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dotriaconta-14,17,20,23,26,29-hexaenoic acid
Reactant of Route 2
Dotriaconta-14,17,20,23,26,29-hexaenoic acid
Reactant of Route 3
Dotriaconta-14,17,20,23,26,29-hexaenoic acid
Reactant of Route 4
Dotriaconta-14,17,20,23,26,29-hexaenoic acid
Reactant of Route 5
Dotriaconta-14,17,20,23,26,29-hexaenoic acid
Reactant of Route 6
Dotriaconta-14,17,20,23,26,29-hexaenoic acid

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